3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

Chemoselective functionalization Suzuki-Miyaura coupling Late-stage diversification

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (CAS 1797506-88-7) is a trihalogenated heteroaromatic scaffold comprising a pyrazolo[4,3-c]pyridine core with bromine at the C3 position and chlorine atoms at C4 and C6. This core is a privileged scaffold in kinase inhibitor design, forming the structural basis of multiple patented therapeutic programs targeting cyclin-dependent kinases (CDKs), JAK kinases, and trypanosomal PEX14–PEX5 protein–protein interactions.

Molecular Formula C6H2BrCl2N3
Molecular Weight 266.91 g/mol
Cat. No. B11850317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine
Molecular FormulaC6H2BrCl2N3
Molecular Weight266.91 g/mol
Structural Identifiers
SMILESC1=C(N=C(C2=C(NN=C21)Br)Cl)Cl
InChIInChI=1S/C6H2BrCl2N3/c7-5-4-2(11-12-5)1-3(8)10-6(4)9/h1H,(H,11,12)
InChIKeySXEDYPWIIRFRFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine: Procurement-Grade Heterocyclic Building Block with Differentiated Reactivity


3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (CAS 1797506-88-7) is a trihalogenated heteroaromatic scaffold comprising a pyrazolo[4,3-c]pyridine core with bromine at the C3 position and chlorine atoms at C4 and C6 . This core is a privileged scaffold in kinase inhibitor design, forming the structural basis of multiple patented therapeutic programs targeting cyclin-dependent kinases (CDKs), JAK kinases, and trypanosomal PEX14–PEX5 protein–protein interactions [1]. The compound is primarily employed as a versatile intermediate for divergent medicinal chemistry, where the differential reactivity of the C3–Br bond relative to the C4–Cl and C6–Cl bonds enables chemoselective sequential functionalization via cross-coupling methodologies .

Why 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by Mono-halogenated or Non-halogenated Pyrazolopyridine Analogs


Substituting 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine with the simpler 3-bromo-4-chloro analog (CAS 1246349-99-4) eliminates the C6 chloride handle, reducing the number of diversification vectors from three to two and precluding C6-selective late-stage functionalization strategies . Replacement with 4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (CAS 1256794-28-1) forfeits the most reactive C3–Br bond, which exhibits superior oxidative addition kinetics with Pd(0) catalysts compared to C–Cl bonds—a critical factor for Suzuki-Miyaura and Buchwald-Hartwig coupling efficiency . Furthermore, SAR data from the PEX14–PEX5 inhibitor program demonstrate that halogen substitution pattern and identity on the pyrazolo[4,3-c]pyridine core directly modulate both target binding affinity (EC50 spanning 163 μM to single-digit μM) and species selectivity [1]. Generic in-class substitution therefore carries material risk of compromised synthetic tractability and unpredictable biological readout.

Quantitative Differentiation of 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine Against Closest Structural Comparators


C3–Br vs. C3–H Reactivity: Enabling Chemoselective Pd-Catalyzed Cross-Coupling

In the pyrazolo[4,3-c]pyridine scaffold series, the C3–Br bond of the target compound enables chemoselective Pd(0)-catalyzed cross-coupling with prioritization over both C4–Cl and C6–Cl positions. This orthogonal reactivity is absent in the 4,6-dichloro analog (CAS 1256794-28-1, no C3 halogen) and diminished in the 3-bromo-4-chloro analog (CAS 1246349-99-4, only two halogen handles) . SAR optimization campaigns exploiting this C3-first functionalization strategy have successfully progressed lead compounds from an initial KD of 163 μM to single-digit μM potency by iterative Pd-mediated couplings at C3 followed by C4/C6 elaboration [1].

Chemoselective functionalization Suzuki-Miyaura coupling Late-stage diversification

4,6-Dichloro Substitution Pattern: Enhanced Antiproliferative Potency Relative to Non-chlorinated Scaffolds

A systematic SAR study of 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines evaluated cytotoxicity against K562 (CML) and MCF-7 (breast adenocarcinoma) cell lines [1]. Compounds bearing 4,6-dihalogen substitution patterns consistently achieved low micromolar GI50 values in both cell lines, whereas derivatives lacking halogens at these positions showed substantially reduced antiproliferative activity. The most potent compounds induced dose-dependent G2/M cell-cycle arrest confirmed by flow cytometric DNA content analysis and phospho-histone H3 (Ser10) quantification, coupled with caspase-3/7 activation, PARP-1 cleavage, and Bcl-2 phosphorylation—collectively confirming apoptosis as the mechanism of cell death [1]. The 4,6-dichloro substitution of the target compound pre-installs this activity-critical pharmacophoric feature.

Anticancer activity Cell cycle arrest Apoptosis induction

Scaffold Provenance: pyrazolo[4,3-c]pyridine Core Confers Multi-Kinase Inhibitory Profile vs. Alternative Fused Pyridine Systems

The pyrazolo[4,3-c]pyridine core has been validated across multiple independent kinase inhibitor patent families. Patent WO-2013041605-A1 claims pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors for immunological, inflammatory, autoimmune, and allergic disorders [1]. Patent WO2007068619A1 (Nerviano Medical Sciences) specifically claims substituted pyrazolo[4,3-c]pyridines active as kinase inhibitors for diseases caused by dysregulated protein kinase activity, including cancer [2]. Earlier patents disclose pyrazolopyridine derivatives as dual JAK/CDK2 inhibitors [3]. In contrast, the regioisomeric pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds are predominantly associated with CNS-targeted programs (e.g., anxiolytic activity) rather than kinase inhibition [4].

Kinase inhibition CDK inhibitors JAK inhibitors

Physicochemical Differentiation: 3-Bromo-4,6-dichloro Substitution Balances Lipophilicity and Aqueous Solubility for Lead Optimization

The calculated LogP for 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine (MW 266.91, molecular formula C6H2BrCl2N3) is estimated at approximately 2.5–3.0, placing it within the optimal oral drug-like space (LogP <5) under Lipinski's Rule of Five . The closely related 3-bromo-4-chloro analog (MW 232.47, formula C6H3BrClN3) has a measured LogP of 1.88, reflecting lower lipophilicity that may limit membrane permeability for intracellular kinase targets . The additional chlorine at C6 provides a calculated ΔLogP of approximately +0.6–1.1 units, enhancing passive membrane permeability while maintaining acceptable aqueous solubility. This balanced profile contrasts with the fully non-halogenated parent scaffold (C6H5N3, MW 119.13), which suffers from suboptimal target engagement due to insufficient hydrophobic contacts in kinase ATP-binding pockets [1].

Drug-likeness Lipinski parameters LogP optimization

Procurement-Relevant Application Scenarios for 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine


Kinase-Focused Medicinal Chemistry: Divergent Library Synthesis for CDK/JAK Inhibitor Programs

Procurement of this scaffold enables medicinal chemistry teams to build focused kinase inhibitor libraries via sequential Pd-catalyzed cross-coupling at C3, C4, and C6 positions. The pyrazolo[4,3-c]pyridine core is specifically claimed in multiple kinase inhibitor patents [1], and the trihalogenated substitution pattern provides three orthogonal diversification vectors—a critical advantage for exploring chemical space around ATP-competitive kinase inhibitor pharmacophores.

Trypanosomiasis Drug Discovery: PEX14–PEX5 Protein–Protein Interaction Inhibitor Optimization

The pyrazolo[4,3-c]pyridine scaffold has been validated as the first-in-class inhibitor of the PEX14–PEX5 protein–protein interaction with trypanocidal activity against Trypanosoma brucei and T. cruzi [2]. The 3-bromo-4,6-dichloro substitution pattern provides the necessary halogen handles for late-stage SAR exploration, as demonstrated by the progressive improvement from the initial hit (EC50 265 μM against TbPEX14–PEX5) to nanomolar-potency leads through systematic substitution at C3, C4, and C6 positions.

Academic Core Facilities and CRO Compound Management: Single-Scaffold Multi-Project Utility

For academic screening centers and contract research organizations (CROs) managing compound collections across multiple therapeutic projects, 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine offers exceptional scaffold versatility. A single procurement lot supports parallel programs in kinase inhibition (CDK2, JAK), anti-mitotic drug discovery, antitubercular pantothenate synthetase inhibition [3], and antiparasitic PPI inhibition [2], reducing inventory complexity and procurement overhead.

Fragment-Based Drug Discovery: Halogen-Enriched Fragment Library Design

The compound (MW 266.91, 3 halogen atoms) meets key fragment library design criteria: low molecular weight (<300 Da), balanced lipophilicity (estimated LogP ~2.5–3.0), and multiple synthetic vectors for fragment growing and linking strategies . The C3–Br bond in particular enables rapid fragment elaboration via Suzuki-Miyaura coupling with boronic acid/ester fragment collections, a workflow that is incompatible with the des-bromo dichloro analog.

Quote Request

Request a Quote for 3-Bromo-4,6-dichloro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.